molecular formula C11H11NO4 B1268015 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione CAS No. 332040-86-5

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No.: B1268015
CAS No.: 332040-86-5
M. Wt: 221.21 g/mol
InChI Key: IZBMPGFJNIDMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a cyclic amino acid derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring with two hydroxyl groups at positions 3 and 4, and two keto groups at positions 2 and 5. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with maleic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Benzylamine reacts with maleic anhydride to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form the desired product.

The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed:

    Oxidation Products: Benzyl-3,4-dioxopyrrolidine-2,5-dione.

    Reduction Products: Benzyl-3,4-dihydroxypyrrolidine-2,5-diol.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s hydroxyl and keto groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-Benzyl-3,4-dioxopyrrolidine-2,5-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    1-Benzyl-3,4-dihydroxypyrrolidine-2,5-diol: Contains additional hydroxyl groups, which may enhance its solubility and reactivity.

    1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione: A stereoisomer with different spatial arrangement of atoms, potentially leading to different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMPGFJNIDMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332040-86-5
Record name 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 5
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 6
1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.